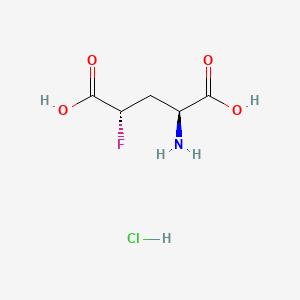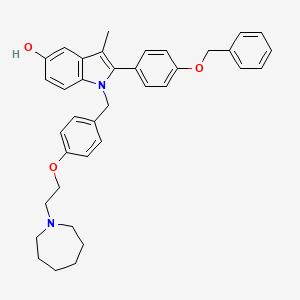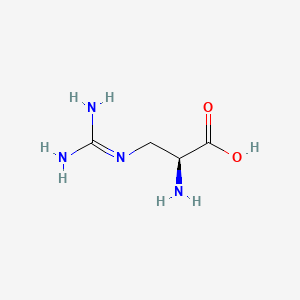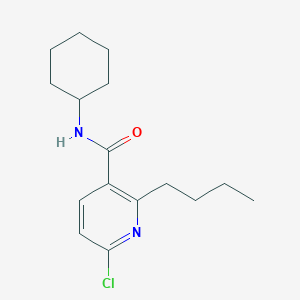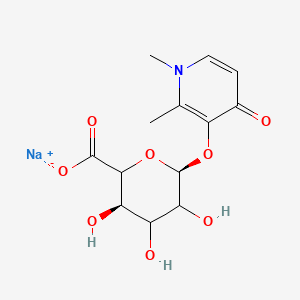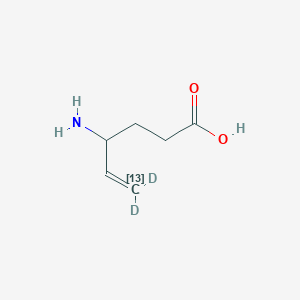
rac-Vigabatrin-13C,d2 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound used primarily in scientific researchThis compound is often utilized in studies involving neurotransmission and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Vigabatrin-13C,d2 (Major) involves the incorporation of carbon-13 and deuterium isotopes into the Vigabatrin molecule. The process typically starts with the precursor compound, which undergoes a series of chemical reactions including halogenation, amination, and isotope exchange reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of rac-Vigabatrin-13C,d2 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-Vigabatrin-13C,d2 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and low temperatures.
Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
rac-Vigabatrin-13C,d2 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Vigabatrin and its metabolites.
Biology: Employed in studies involving neurotransmission and the role of gamma-aminobutyric acid (GABA) in the central nervous system.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Vigabatrin in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for existing drugs
Mechanism of Action
rac-Vigabatrin-13C,d2 (Major) exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T). This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. The elevated levels of gamma-aminobutyric acid help in reducing neuronal excitability, making it effective in the treatment of epilepsy and other neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Vigabatrin: The parent compound, used as an antiepileptic agent.
N-Methoxycarbonyl Vigabatrin-13C,d2 Ethyl Ester: A derivative used in pharmaceutical research.
rac-Vigabatrin Hydrochloride: Another derivative used in various studies.
Uniqueness
rac-Vigabatrin-13C,d2 (Major) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, as well as in the development of new analytical methods .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-amino-6,6-dideuterio(613C)hex-5-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/i1+1D2 |
InChI Key |
PJDFLNIOAUIZSL-WGVGGRBOSA-N |
Isomeric SMILES |
[2H][13C](=CC(CCC(=O)O)N)[2H] |
Canonical SMILES |
C=CC(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



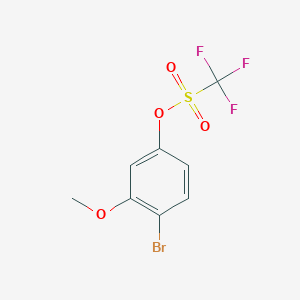
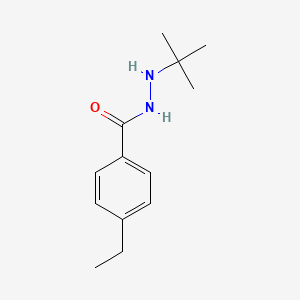
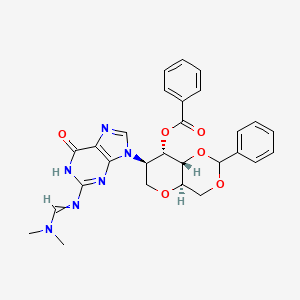
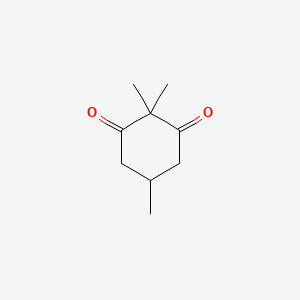
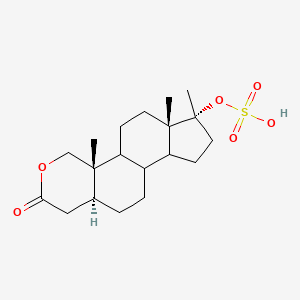
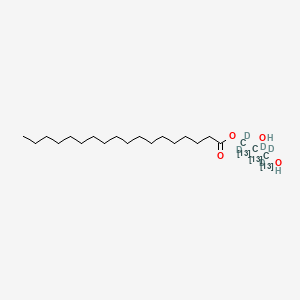
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
